molecular formula C5H4F3N B1316070 1-(Trifluoromethyl)cyclopropane-1-carbonitrile CAS No. 96110-56-4

1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Cat. No. B1316070
CAS RN: 96110-56-4
M. Wt: 135.09 g/mol
InChI Key: VZQMRRQNVCBXHM-UHFFFAOYSA-N
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Description

“1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H4F3N . It’s worth noting that there is a closely related compound, “1-(Trifluoromethyl)cyclopropane-1-carboxylic acid”, which has the molecular formula C5H5F3O2 .


Molecular Structure Analysis

The molecular structure of “1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile group attached to it .

Scientific Research Applications

Efficient Synthesis Techniques

Research has demonstrated advanced methods for preparing cyclopropane derivatives efficiently. For instance, Wang et al. (2017) developed a method for the selective decarboxylation of substituted 1-cyanocyclopropane-1-carboxylates, yielding 2,3-disubstituted cyclopropane-1-carbonitriles with high efficiency (Wang et al., 2017). This process underscores the versatility of cyclopropane derivatives in synthetic organic chemistry.

Enantioselective Synthesis

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been a significant area of interest. Denton et al. (2007) reported a method using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes catalyzed by a dirhodium complex, yielding products with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007). This emphasizes the compound's role in producing stereochemically complex molecules.

Cyclopropanation Reactions

The Corey-Chaykovsky reaction has been utilized to generate cis-configured trifluoromethyl cyclopropanes, showcasing the utility of fluorinated sulfur ylides in cyclopropanation reactions. Hock et al. (2017) highlighted this approach for constructing pharmaceutical and agrochemical agents, indicating the compound's potential in diverse chemical syntheses (Hock et al., 2017).

Novel Functionalization Methods

Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates, showcasing the use of sulfinate salts as fluoroalkylating reagents. This method emphasizes the role of cyclopropane derivatives in introducing fluorine atoms into organic molecules, enhancing their physical and biological properties (Konik et al., 2017).

Contributions to Drug Development

The cyclopropyl ring is increasingly used in drug development due to its ability to influence drug properties positively, such as enhancing potency and reducing off-target effects. Talele (2016) reviewed the cyclopropyl ring's contributions to drugs, highlighting its versatility and importance in creating more effective pharmaceutical compounds (Talele, 2016).

properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQMRRQNVCBXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573695
Record name 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclopropane-1-carbonitrile

CAS RN

96110-56-4
Record name 1-(Trifluoromethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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